N'-[(E)-[2-(4-Methylpiperazin-1-YL)-5-nitrophenyl]methylidene]-4-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[2-(4-Methylpiperazin-1-YL)-5-nitrophenyl]methylidene]-4-nitrobenzohydrazide is a complex organic compound that features a piperazine ring, nitro groups, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-(4-Methylpiperazin-1-YL)-5-nitrophenyl]methylidene]-4-nitrobenzohydrazide typically involves the reaction of 4-methylpiperazine with 4-nitrobenzoyl chloride to form an intermediate, which is then reacted with 2-(4-methylpiperazin-1-yl)-5-nitrobenzaldehyde under specific conditions . The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is stirred at a controlled temperature to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[2-(4-Methylpiperazin-1-YL)-5-nitrophenyl]methylidene]-4-nitrobenzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reagents like hydrazine hydrate over Raney nickel.
Common Reagents and Conditions
Hydrazine hydrate: Used for the reduction of nitro groups.
Raney nickel: Acts as a catalyst in reduction reactions.
Methanol/Ethanol: Common solvents used in the synthesis and reactions of this compound.
Major Products Formed
Amines: Reduction of nitro groups leads to the formation of corresponding amines.
Substituted derivatives: Nucleophilic substitution reactions yield various substituted derivatives of the compound.
Scientific Research Applications
N’-[(E)-[2-(4-Methylpiperazin-1-YL)-5-nitrophenyl]methylidene]-4-nitrobenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential antileukemic agents and other therapeutic compounds.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a drug candidate.
Industrial Chemistry: It serves as an intermediate in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-[2-(4-Methylpiperazin-1-YL)-5-nitrophenyl]methylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act on tyrosine kinases or other signaling pathways involved in cell proliferation and survival .
Properties
Molecular Formula |
C19H20N6O5 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-[(E)-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C19H20N6O5/c1-22-8-10-23(11-9-22)18-7-6-17(25(29)30)12-15(18)13-20-21-19(26)14-2-4-16(5-3-14)24(27)28/h2-7,12-13H,8-11H2,1H3,(H,21,26)/b20-13+ |
InChI Key |
UNMKLYYESCQRNA-DEDYPNTBSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.